7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one is a heterocyclic compound characterized by its unique fused ring structure that includes both triazole and triazine moieties. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Source and Classification
The compound is classified under the broader category of triazolotriazines and is recognized for its structural complexity, which contributes to its chemical reactivity and biological interactions. It is identified by the CAS number 57351-75-4 and has a molecular formula of C5H5N5O with a molecular weight of approximately 151.13 g/mol .
The synthesis of 7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of 3-amino-1,2,4-triazole with methyl isocyanate. This reaction is generally facilitated by a base such as sodium hydroxide or potassium carbonate and conducted at elevated temperatures ranging from 80 to 100 degrees Celsius .
In industrial settings, the synthesis may be optimized using continuous flow reactors to enhance yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to meet quality specifications for research and application purposes.
The molecular structure of 7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one features a fused triazole-triazine ring system. The InChI representation is as follows:
The canonical SMILES notation for this compound is:
The compound exhibits a molecular weight of 151.13 g/mol and has specific structural features that contribute to its chemical properties and reactivity .
7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one is involved in various chemical reactions:
The mechanism of action for 7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one primarily involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it has been identified as an inhibitor of c-Met kinase, which plays a crucial role in cancer cell proliferation. Binding to the active site of the enzyme prevents substrate access and reduces enzyme activity, thereby inhibiting cancer cell growth.
The compound has a melting point that varies depending on the purity and synthesis method but typically falls within a range conducive to laboratory handling.
Key chemical properties include:
These properties influence its solubility and reactivity in various solvents and conditions .
7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one has diverse applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry with promising applications across multiple disciplines.
Heterobicyclic systems represent a cornerstone of modern medicinal chemistry due to their structural rigidity, diverse binding capabilities, and metabolic stability. The triazolo[5,1-c][1,2,4]triazine scaffold exemplifies this class, offering a privileged molecular architecture for targeting pharmacologically relevant biomolecules. These nitrogen-rich fused systems exhibit enhanced hydrogen-bonding capacity and π-stacking efficiency compared to monocyclic heterocycles, enabling high-affinity interactions with enzymes and receptors [2] [6]. Their compact bicyclic framework provides optimal three-dimensional spatial positioning for pharmacophoric elements while maintaining favorable physicochemical properties. The structural similarity to purine nucleobases further enhances their biological relevance, making them ideal candidates for targeting nucleotide-binding sites in therapeutic targets [8].
Table 1: Comparative Analysis of Heterobicyclic Systems in Drug Design
Scaffold Type | Representative Drug | Key Therapeutic Target | Structural Advantages |
---|---|---|---|
Triazolotriazine | ZM241385 | Adenosine receptors | Enhanced π-stacking, multiple H-bonding sites |
Pyrazolotriazolopyrimidine | - | Adenosine receptors | High receptor affinity but complex synthesis |
Triazolopyrimidine | - | Tubulin, kinases | Improved solubility profiles |
Triazolothiadiazine | - | Tubulin polymerization | Planar conformation for deep binding pocket penetration |
The triazolo[5,1-c][1,2,4]triazin-4-one core functions as a versatile bioisostere for purine and xanthine frameworks due to its isoelectronic properties and similar hydrogen-bonding patterns. This bioisosterism is exemplified by the development of adenosine receptor antagonists where triazolotriazines effectively mimic the adenine moiety's interactions within the receptor binding pocket. The strategic replacement of the purine's imidazole ring with a 1,2,4-triazole ring maintains the critical hydrogen bond acceptor-donor pairs while introducing improved metabolic stability and tunable electronic properties [2] [8]. Computational studies reveal that the triazolotriazine nitrogen atoms (N1, N4) spatially align with N9 and N7 of adenine, enabling similar binding geometries with adenosine receptors. This precise mimicry is demonstrated by the high-affinity antagonist ZM241385, where the triazolotriazine core engages in key interactions with A₂ₐ receptor residues (Asn253, Glu169) typically reserved for the endogenous ligand adenosine [2]. Furthermore, the scaffold's enhanced lipophilicity relative to purines improves blood-brain barrier penetration for targeting neurological targets, while maintaining sufficient water solubility for pharmaceutical development [6] [8].
The medicinal exploration of triazolotriazines originated in the 1990s with the discovery of ZM241385 as a potent and selective adenosine A₂ₐ receptor antagonist. This breakthrough compound demonstrated that the triazolotriazine core could achieve sub-nanomolar affinity (Kᵢ = 0.8 nM at rat A₂ₐ) with significant subtype selectivity over A₁ receptors [8]. Subsequent structural refinements focused on substitutions at key positions (C5, C7, N7) to optimize receptor selectivity profiles. In the early 2000s, research shifted toward simplifying synthetic routes and enhancing aqueous solubility while maintaining potency. This led to the development of 5,7-disubstituted derivatives where amino groups at C7 significantly improved solubility without compromising A₂ₐ affinity [2]. More recently, medicinal chemistry efforts have expanded beyond adenosine receptors to target protein kinases and tubulin polymerization mechanisms. The identification of 7-amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as casein kinase 1δ (CK1δ) inhibitors represents a promising direction for neurodegenerative disease therapeutics [4]. Throughout this evolution, 7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one has emerged as a synthetically accessible core structure for generating diverse pharmacological tools targeting multiple disease pathways [1] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1